2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
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Overview
Description
- This compound has the chemical formula C₁₄H₁₁FO and is also known as 4’-fluoro-2-phenylacetophenone .
- It belongs to the class of acetophenones and contains a fluorine-substituted phenyl ring.
- The compound’s structure includes an imidazolidinone ring, a methoxyethyl group, and a propoxyphenyl substituent.
Preparation Methods
Synthetic Routes: One method involves refluxing a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent without a catalyst.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories typically synthesize it using similar routes.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or halogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research on its pharmacological properties, including potential drug development.
Industry: May find applications in fine chemicals or pharmaceutical manufacturing.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: Other acetophenones or fluorinated aromatic compounds.
Uniqueness: Its combination of substituents (fluorine, methoxyethyl, and propoxyphenyl) sets it apart.
Properties
Molecular Formula |
C23H26FN3O5 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C23H26FN3O5/c1-3-13-32-19-10-6-17(7-11-19)25-21(28)15-20-22(29)27(18-8-4-16(24)5-9-18)23(30)26(20)12-14-31-2/h4-11,20H,3,12-15H2,1-2H3,(H,25,28) |
InChI Key |
CYZZVSTVAFLOTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCOC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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